4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1105211-46-8
VCID: VC4528881
InChI: InChI=1S/C20H21F3N2O5S/c21-20(22,23)16-2-1-3-17(14-16)30-11-8-24-19(26)15-4-6-18(7-5-15)31(27,28)25-9-12-29-13-10-25/h1-7,14H,8-13H2,(H,24,26)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C20H21F3N2O5S
Molecular Weight: 458.45

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide

CAS No.: 1105211-46-8

Cat. No.: VC4528881

Molecular Formula: C20H21F3N2O5S

Molecular Weight: 458.45

* For research use only. Not for human or veterinary use.

4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide - 1105211-46-8

Specification

CAS No. 1105211-46-8
Molecular Formula C20H21F3N2O5S
Molecular Weight 458.45
IUPAC Name 4-morpholin-4-ylsulfonyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide
Standard InChI InChI=1S/C20H21F3N2O5S/c21-20(22,23)16-2-1-3-17(14-16)30-11-8-24-19(26)15-4-6-18(7-5-15)31(27,28)25-9-12-29-13-10-25/h1-7,14H,8-13H2,(H,24,26)
Standard InChI Key MGWJFTFIPGZQLW-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F

Introduction

4-(Morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide is a synthetic organic compound with potential applications in medicinal chemistry and material sciences. This article provides a detailed exploration of its chemical structure, properties, synthesis, and potential applications.

Chemical Identity

PropertyValue
IUPAC Name4-(Morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide
Molecular FormulaC17H17F3N2O4S
Molecular Weight402.4 g/mol
SMILES RepresentationC1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
InChI KeyJKVHSKBIMWRRHK-UHFFFAOYSA-N

The compound features a morpholine-4-sulfonyl group attached to a benzamide backbone, with a trifluoromethyl-substituted phenoxyethyl side chain. These structural elements contribute to its unique physicochemical properties.

Structural Features

3.1 2D and 3D Representations
The compound exhibits a planar aromatic system with a sulfonamide functional group, enhancing its solubility and reactivity. The trifluoromethyl group increases lipophilicity and metabolic stability.

3.2 Functional Groups

  • Morpholine ring: Provides hydrophilicity and potential for hydrogen bonding.

  • Sulfonamide moiety: Contributes to bioactivity by interacting with biological targets.

  • Trifluoromethyl group: Enhances electron-withdrawing effects, improving pharmacokinetics.

Synthesis

The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide typically involves:

  • Step 1: Preparation of the Benzamide Core

    • Reacting benzoyl chloride with ethylenediamine derivatives under controlled conditions.

  • Step 2: Introduction of the Morpholine-Sulfonyl Group

    • Sulfonation using morpholine and chlorosulfonic acid.

  • Step 3: Attachment of the Trifluoromethyl Phenoxy Group

    • Coupling the trifluoromethyl phenol derivative via etherification.

Applications

Potential applications include:

  • Pharmaceuticals: As a lead compound for antimicrobial or anticancer drug development.

  • Material Science: The trifluoromethyl group may enhance thermal stability, making it suitable for specialty polymers or coatings.

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